5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide" is a complex organic compound with potential applications in various fields of chemistry and materials science. Its structure incorporates elements such as bromo, methoxy, oxadiazole, and furamide groups, suggesting diverse chemical properties and reactivity.
Synthesis Analysis
The synthesis of similar furan and oxadiazole derivatives involves multistep reactions starting from basic aromatic compounds or their halogenated versions. These processes can include nucleophilic substitution, condensation, and cyclization reactions to introduce the specific functional groups and achieve the desired backbone structure (Stephens et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds containing furamide and oxadiazole units has been characterized by techniques such as X-ray crystallography. These analyses reveal the spatial arrangement of atoms, the geometry around the functional groups, and the potential for intermolecular interactions, which are crucial for understanding the compound's reactivity and physical properties (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Compounds with structures similar to "5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide" participate in various chemical reactions, including nucleophilic substitution, where the bromo group can be replaced by other nucleophiles, offering a pathway to modify the compound's structure further or to introduce new functional groups (Hirokawa et al., 2000).
Physical Properties Analysis
The physical properties such as solubility, melting point, and stability are influenced by the compound's molecular structure. The presence of functional groups like methoxy, bromo, and furamide affects the compound's polarity, boiling point, and interactions with solvents, which are essential for its application in synthesis and material science (Rahmani et al., 2017).
Chemical Properties Analysis
The chemical behavior, such as reactivity towards acids, bases, reducing and oxidizing agents, and other organic compounds, is defined by the compound's functional groups. The oxadiazole ring, for example, is known for its participation in cycloaddition reactions, while the bromo group makes the compound a candidate for further functionalization through palladium-catalyzed cross-coupling reactions (Siddiqa et al., 2022).
Scientific Research Applications
Antiprotozoal Agents
Research has shown the potential of similar compounds in the treatment of protozoal infections. For instance, compounds related to the query chemical have demonstrated strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Antibacterial Activity
Studies involving derivatives of 1,3,4-oxadiazoles, which are structurally related to the query compound, have been conducted to assess their antibacterial properties. These studies suggest that these compounds could be effective in combating bacterial infections (Aghekyan et al., 2020).
Synthesis of Pyrazoles
Research into the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles using brominated precursors similar to the query chemical demonstrates the versatility of these compounds in organic synthesis (Martins et al., 2013).
Antifungal Activity
The potential of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, which are structurally related to the query compound, have been explored for their antifungal properties. This research opens avenues for the development of new antifungal agents (Varde & Acharya, 2017).
Antidiabetic Screening
Research has been conducted on N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which are structurally similar to the query compound, for their potential antidiabetic properties (Lalpara et al., 2021).
Cytotoxic Activity
Similar compounds have been synthesized and tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer treatment (Hassan et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4/c1-3-21(17(22)13-8-9-14(18)24-13)10-15-19-16(20-25-15)11-4-6-12(23-2)7-5-11/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHWYJQEMFTROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.